molecular formula C21H21NO6 B6528197 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide CAS No. 946385-28-0

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide

Cat. No.: B6528197
CAS No.: 946385-28-0
M. Wt: 383.4 g/mol
InChI Key: RAQBVXVACDSNSV-UHFFFAOYSA-N
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Description

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide is a complex organic compound that belongs to the class of benzamides and chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one moiety linked to a benzamide group through an ether linkage

Properties

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-25-11-3-10-22-21(24)14-4-6-15(7-5-14)28-19-13-27-18-12-16(26-2)8-9-17(18)20(19)23/h4-9,12-13H,3,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQBVXVACDSNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic or basic conditions to form the chromen-4-one core.

    Methoxylation: The chromen-4-one core is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 7-position.

    Ether Linkage Formation: The methoxylated chromen-4-one is reacted with 4-hydroxybenzamide under basic conditions to form the ether linkage.

    N-Alkylation: Finally, the benzamide group is alkylated with 3-methoxypropyl bromide in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium ethoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in metabolic pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide: Lacks the N-(3-methoxypropyl) group.

    4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide: Contains a hydroxy group instead of a methoxy group at the 7-position.

    4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(propyl)benzamide: Lacks the methoxy group in the propyl chain.

Uniqueness

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide is unique due to the presence of both methoxy groups and the specific ether linkage, which may contribute to its distinct chemical and biological properties. This structural uniqueness can result in different reactivity and interaction profiles compared to similar compounds.

Biological Activity

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(3-methoxypropyl)benzamide is a synthetic compound that integrates chromone and benzamide structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H24N2O6
  • Molecular Weight : 424.45 g/mol
  • CAS Number : 951998-73-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory agent, and inhibitor of key enzymes involved in neurodegenerative diseases.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that chromone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15Tubulin inhibition, apoptosis induction
A375 (melanoma)10Cell cycle arrest, apoptosis
PC-3 (prostate cancer)20Inhibition of microtubule dynamics

2. Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Similar chromone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are critical in the inflammatory response. Kinetic studies have indicated that these compounds can act as non-selective inhibitors of COX enzymes .

Table 2: Inhibition of COX Enzymes

CompoundCOX Inhibition (%)Reference
Chromone Derivative A60
Chromone Derivative B55
4-[(7-methoxy-4-oxo...)TBDCurrent Study

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression:

  • Cyclooxygenase (COX) : Inhibits the production of prostaglandins.
  • Lipoxygenases (LOX) : Reduces leukotriene synthesis.

2. Apoptosis Induction
Studies indicate that the compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on MCF-7 Cells : A derivative demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potent anticancer activity through microtubule disruption .
  • In Vivo Studies : Research involving animal models has shown that chromone derivatives can significantly reduce tumor size without notable toxicity, suggesting a favorable safety profile .

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